

A Technical Guide to the Pharmacokinetics and Metabolism of Travoprost and Its Epimers

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Compound of Interest

Compound Name: 15-epi Travoprost

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of travoprost, a prostaglandin F2 α analogue widely used in the treatment of glaucoma and ocular hypertension. The document places a particular focus on the disposition of travoprost and its epimers, offering valuable insights for researchers and professionals involved in drug development and ophthalmic pharmacology.

Introduction

Travoprost is an isopropyl ester prodrug that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] Upon topical administration to the eye, it undergoes rapid hydrolysis by corneal esterases to its biologically active free acid, travoprost acid.[3] The stereochemistry of travoprost is crucial for its pharmacological activity, and the presence of its epimers can influence its efficacy and safety profile. Understanding the comparative pharmacokinetics and metabolism of these stereoisomers is therefore of significant interest.

Pharmacokinetics

The pharmacokinetic profile of travoprost has been primarily characterized by the systemic exposure to its active metabolite, travoprost free acid.

Absorption and Distribution

Following topical ocular administration, travoprost is absorbed through the cornea. The ester prodrug formulation enhances its penetration into the aqueous humor.[4] Peak plasma concentrations of travoprost free acid are typically low and are reached within 30 minutes of administration.[4][5] Due to rapid systemic clearance, there is no significant accumulation of the drug with once-daily dosing.

Metabolism

The metabolic pathway of travoprost is a multi-step process initiated in the eye and continued systemically.

Ocular Metabolism: The primary metabolic step occurs in the cornea, where esterases hydrolyze the isopropyl ester of travoprost to form the active travoprost free acid.[3]

Systemic Metabolism: Once in the systemic circulation, travoprost free acid undergoes extensive metabolism to inactive metabolites primarily through three pathways:

- Beta-oxidation of the α (carboxylic acid) chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.[3][5][6]
- Oxidation of the 15-hydroxyl group.[3][5][6]
- Reduction of the 13,14 double bond.[3][5][6]

Excretion

The inactive metabolites of travoprost are primarily excreted via the kidneys. The elimination of travoprost free acid from plasma is rapid, with levels generally falling below the limit of quantification within one hour of dosing.[4][5]

Pharmacokinetics of Travoprost Epimers

Detailed pharmacokinetic data specifically comparing travoprost and its epimers, such as the 15-epi-travoprost, are not extensively available in publicly accessible literature. The synthesis of the (15S)-epi isomer has been described, indicating its relevance as a potential impurity or metabolite.[6] However, dedicated studies evaluating its absorption, distribution, metabolism, and excretion profile in comparison to the parent drug are lacking. It is hypothesized that

epimerization at the C-15 position could influence the rate of metabolism and the affinity for the FP receptor, thereby altering the pharmacokinetic and pharmacodynamic profile.

Table 1: Summary of Pharmacokinetic Parameters for Travoprost Free Acid in Humans

Parameter	Value	Reference(s)
Tmax (Time to Peak Plasma Concentration)	~30 minutes	[4] [5]
Cmax (Peak Plasma Concentration)	0.018 ± 0.007 ng/mL (range: 0.01 to 0.052 ng/mL)	[4] [5]
Plasma Half-life ($t_{1/2}$)	Approximately 45 minutes	[5]
Excretion	Primarily renal	

Note: Data for travoprost epimers are not available.

Experimental Protocols

This section outlines the methodologies typically employed in the study of travoprost pharmacokinetics and metabolism.

In Vivo Ocular Pharmacokinetic Studies in Rabbits

Objective: To determine the concentration of travoprost and its metabolites in ocular tissues and fluids following topical administration.

Protocol:

- **Animal Model:** New Zealand White rabbits are commonly used due to their large eyes, which facilitate the collection of ocular fluids.
- **Drug Administration:** A single drop of travoprost ophthalmic solution is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control.
- **Sample Collection:** At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), aqueous humor is collected from the anterior chamber via paracentesis under

anesthesia. Ocular tissues (cornea, iris-ciliary body, etc.) can be collected after euthanasia.

- **Sample Preparation:** Aqueous humor samples are typically mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard. Tissue samples are homogenized and extracted with an appropriate organic solvent.
- **Analysis:** The concentration of travoprost and its metabolites in the prepared samples is determined using a validated LC-MS/MS method.

In Vitro Metabolism Studies using Corneal Esterases

Objective: To evaluate the rate and extent of hydrolysis of travoprost and its epimers to their corresponding free acids by corneal enzymes.

Protocol:

- **Enzyme Source:** Corneal homogenates from rabbits or humans are prepared.
- **Incubation:** Travoprost or its epimer is incubated with the corneal homogenate in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.
- **Time Points:** Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
- **Reaction Termination:** The enzymatic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
- **Analysis:** The samples are centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the remaining prodrug and the formed free acid.

In Vitro Metabolism Studies using Liver Microsomes

Objective: To investigate the systemic metabolism of travoprost free acid and its epimers.

Protocol:

- **Enzyme Source:** Human or animal liver microsomes are used as a source of cytochrome P450 and other metabolic enzymes.[\[7\]](#)[\[8\]](#)

- **Incubation Mixture:** The reaction mixture contains liver microsomes, the substrate (travoprost free acid or its epimer), and a cofactor solution (e.g., NADPH regenerating system) in a buffer.
- **Incubation:** The reaction is initiated by adding the cofactor and incubated at 37°C.
- **Metabolite Profiling:** At the end of the incubation period, the reaction is terminated, and the mixture is analyzed by high-resolution LC-MS/MS to identify and characterize the metabolites formed.

Analytical Method: Chiral Separation and Quantification by LC-MS/MS

Objective: To separate and quantify travoprost and its epimers in biological matrices.

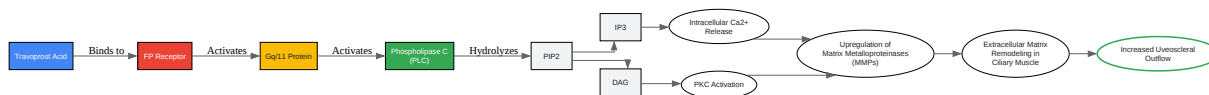
Protocol:

- **Chromatography:** A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column is used for the separation of the epimers.^{[3][9][10]} The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a pH modifier.^[9]
- **Mass Spectrometry:** A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
- **Validation:** The method is validated for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines.

Visualizations

Signaling Pathway

Travoprost acid, the active metabolite of travoprost, exerts its IOP-lowering effect by acting as a selective agonist at the prostaglandin F (FP) receptor.^[4] Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow.^[1]

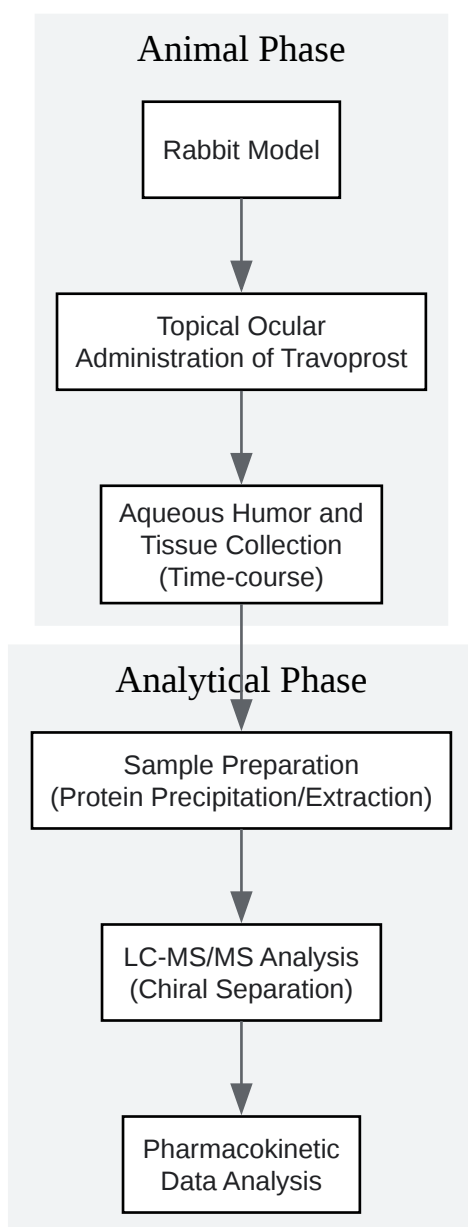


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Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo ocular pharmacokinetic study.



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